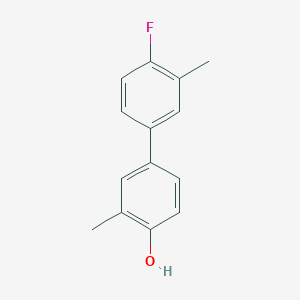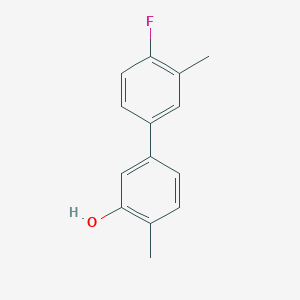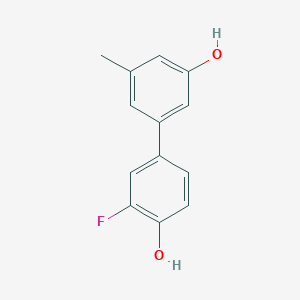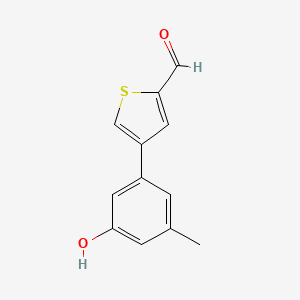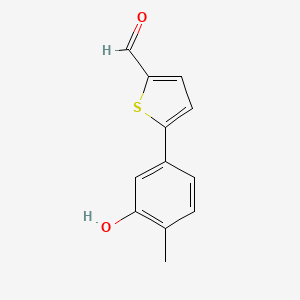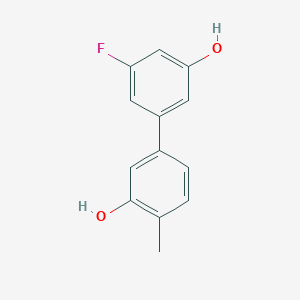
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% (5-FHP-2-MP) is an organic compound used in a variety of scientific applications, including synthesis, research, and laboratory experiments. 5-FHP-2-MP is a fluorescent compound, meaning it has the ability to absorb and emit light, making it a useful tool for researchers. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-FHP-2-MP.
Scientific Research Applications
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is widely used in scientific research due to its fluorescent properties. It is used as a fluorescent label in fluorescence microscopy, allowing researchers to study the structure and function of cells and tissues. It is also used in flow cytometry, a technique used to measure the physical and chemical characteristics of cells. Additionally, 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is used in DNA sequencing, allowing researchers to identify and analyze the sequence of DNA molecules.
Mechanism of Action
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% works by absorbing and emitting light of a specific wavelength. When exposed to light, the compound absorbs energy, which causes electrons to move to a higher energy state. When the electrons return to their original energy state, they emit light of a specific wavelength. This process is known as fluorescence.
Biochemical and Physiological Effects
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% has been found to be non-toxic and non-mutagenic, making it safe for use in laboratory experiments. It has also been found to have no adverse effects on the biochemical and physiological processes of cells.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is its ability to absorb and emit light, making it a useful tool for researchers. Additionally, it is non-toxic and non-mutagenic, making it safe for use in laboratory experiments. The main limitation of 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is its limited availability, as it is only available in a 95% purity.
Future Directions
There are several potential future directions for 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95%. One potential direction is to develop new methods for synthesizing the compound with higher purity levels. Additionally, research could be conducted to explore the potential applications of 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% in other areas, such as drug delivery, cancer therapy, and tissue engineering. Finally, research could be conducted to explore the potential for using 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% as a fluorescent marker in other areas, such as in vivo imaging.
Synthesis Methods
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is synthesized through a two-step reaction. The first step involves the reaction of 3-fluoro-5-hydroxyphenylacetic acid and 2-methyl-1-phenyl-1-propanol in the presence of sulfuric acid and p-toluenesulfonic acid. This reaction produces 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% as the main product. The second step involves crystallization and recrystallization of the product from a mixture of water and ethyl acetate. The resulting product is a white crystalline powder with a purity of 95%.
properties
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-2-3-9(6-13(8)16)10-4-11(14)7-12(15)5-10/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCHXJVITQOHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683758 |
Source


|
| Record name | 5'-Fluoro-4-methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-66-3 |
Source


|
| Record name | 5'-Fluoro-4-methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



